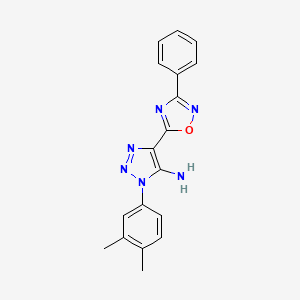
1-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H16N6O and its molecular weight is 332.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a derivative of the 1,2,4-oxadiazole and triazole scaffolds, both of which have been extensively studied for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique structural arrangement that combines a triazole ring with an oxadiazole moiety. The presence of the 3,4-dimethylphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N6O |
| Molar Mass | 342.37 g/mol |
| CAS Number | [Not provided] |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets involved in cancer progression. Key mechanisms include:
- Inhibition of Enzymes : The compound may inhibit critical enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are vital for DNA synthesis and epigenetic regulation.
- Induction of Apoptosis : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspases and increasing p53 levels .
Anticancer Activity
Recent research highlights the anticancer potential of oxadiazole derivatives. The specific compound has been evaluated against various cancer cell lines:
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- In vitro studies demonstrated that the compound exhibited cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and U-937 (acute monocytic leukemia). The IC50 values ranged from 10 µM to 15 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .
- Mechanistic Studies :
Comparative Biological Activity
A comparative analysis of similar compounds reveals that modifications in the oxadiazole or triazole rings can significantly alter biological activity. For instance:
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| 1-(3,4-dimethylphenyl)-... | 10 | MCF-7 |
| Doxorubicin | 0.5 | MCF-7 |
| Other Oxadiazole Derivatives | 5 - 20 | Various |
Propriétés
IUPAC Name |
3-(3,4-dimethylphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c1-11-8-9-14(10-12(11)2)24-16(19)15(21-23-24)18-20-17(22-25-18)13-6-4-3-5-7-13/h3-10H,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQVWFQERLPXOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














